4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid

Description

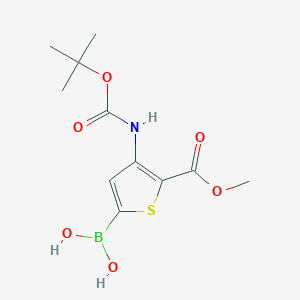

4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid is a multifunctional thiophene-based boronic acid derivative. Its structure features:

- A thiophene core (a five-membered aromatic heterocycle containing sulfur).

- A boronic acid group (-B(OH)₂) at the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.

- A methoxycarbonyl (-COOMe) group at the 5-position, which is electron-withdrawing and influences electronic properties.

- An N-BOC-amino (-NH-BOC) group at the 4-position, providing steric bulk and protection for the amine functionality.

This compound is primarily utilized in organic synthesis, particularly in constructing complex molecules for pharmaceuticals or materials science.

Properties

IUPAC Name |

[5-methoxycarbonyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO6S/c1-11(2,3)19-10(15)13-6-5-7(12(16)17)20-8(6)9(14)18-4/h5,16-17H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBDIUVAWDVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)OC)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of cyclization reactions involving sulfur-containing precursors and carbon sources.

Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Protection of the Amino Group: The amino group is protected using a BOC protecting group to prevent unwanted side reactions during subsequent steps.

Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions using methanol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The methoxycarbonyl group can be reduced to form alcohols or aldehydes.

Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Alcohols or aldehydes.

Substitution: Substituted thiophene derivatives.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

Boronic acids have been extensively studied for their role in cancer therapy due to their ability to inhibit proteasomes and other critical cellular pathways. The compound has shown promise as a selective inhibitor of cancer cell proliferation. For instance, in studies involving boronic acid derivatives, modifications similar to those found in 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid have led to enhanced activity against various cancer cell lines, including leukemia and breast cancer cells . -

Inhibition of Autotaxin :

Recent research has highlighted the compound's effectiveness in inhibiting autotaxin, an enzyme implicated in cancer progression and metastasis. The introduction of boronic acid moieties has been shown to significantly enhance the binding affinity and inhibition potency, with some derivatives achieving IC50 values as low as 6 nM . -

Antibacterial Properties :

The compound has demonstrated antibacterial activity against resistant strains such as Pseudomonas aeruginosa, a common pathogen in nosocomial infections. Studies indicate that boronic acids can disrupt biofilm formation, which is crucial for bacterial survival and resistance .

Organic Synthesis Applications

-

Cross-Coupling Reactions :

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing complex organic molecules. The presence of the thiophene ring enhances the electronic properties of the boronic acid, making it a suitable candidate for coupling with various electrophiles . -

Building Blocks for Drug Discovery :

The compound serves as a versatile building block in the synthesis of more complex pharmacophores. Its functional groups can be easily modified or substituted to create libraries of compounds for high-throughput screening in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid depends on its specific application. In general, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-boronic acid derivatives are widely employed in cross-coupling reactions. Below is a detailed comparison of structural analogs, focusing on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (EWGs): The methoxycarbonyl (-COOMe) group in this compound enhances electrophilicity at the boron center, improving reactivity in Suzuki couplings . Steric hindrance: The bulky N-BOC group reduces coupling efficiency compared to smaller substituents (e.g., methyl or formyl groups) .

Synthetic Utility: The N-BOC-amino group enables selective deprotection for subsequent functionalization, making the compound valuable in peptide-like syntheses . Halogenated analogs (e.g., 2-chloro-4-fluoro derivatives) are preferred in drug discovery for their enhanced binding to aromatic targets .

Stability and Solubility :

- Hydrophobic groups (e.g., BOC) reduce aqueous solubility but improve stability under acidic conditions .

- Formyl-substituted derivatives (e.g., 5-formyl-4-methylthiophene-2-boronic acid) are prone to oxidation, requiring inert storage conditions .

Applications :

- Drug intermediates : The N-BOC derivative is used in synthesizing kinase inhibitors or protease-targeting molecules .

- Materials science : Simpler analogs (e.g., 5-methylthiophene-2-boronic acid) are employed in polymer and OLED material synthesis .

Critical Analysis

- Trade-offs : While the N-BOC group offers synthetic flexibility, its steric bulk limits use in sterically demanding reactions. Alternatives like morpholinylmethyl-substituted thiophene boronic acids (e.g., 5-(4-Morpholinylmethyl)thiophene-2-boronic acid pinacol ester) balance reactivity and solubility .

- Unresolved Challenges: Limited commercial availability of this compound necessitates in-house synthesis, which may involve multi-step protection/deprotection sequences .

Biological Activity

4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.

- Molecular Formula : C17H26BNO6S

- Molecular Weight : 383.27 g/mol

- CAS Number : 2377606-49-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that compounds with boronic acid moieties can inhibit the growth of various cancer cell lines while preserving the viability of healthy cells.

Case Study : A study examining boronic compounds B5 and B7 showed significant cytotoxic effects on prostate cancer cells (PC-3), reducing cell viability to 33% and 44% at a concentration of 5 µM, respectively. In contrast, healthy fibroblast cells exhibited viabilities of 71% and 95% under the same conditions .

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored. In a study assessing various boronic compounds, including those structurally similar to this compound, significant inhibition zones were observed against bacterial strains such as Staphylococcus aureus.

Results : The inhibition zones ranged from 7 to 13 mm depending on the specific compound and microorganism tested, indicating a promising antimicrobial profile .

Antioxidant Activity

Antioxidant properties are crucial for evaluating the therapeutic potential of new compounds. Boronic acids have exhibited significant antioxidant activity through various assays, including DPPH and ABTS methods.

Findings : Compounds similar to this compound demonstrated antioxidant activities comparable to standard antioxidants like α-Tocopherol and BHT .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thiophene-based compounds. Modifications in the substituents on the thiophene core significantly influence binding affinities and selectivity towards biological targets.

Key Observations :

Q & A

Basic: What are the key synthetic strategies for introducing the BOC-protected amino group and boronic acid moiety into the thiophene scaffold?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiophene ring. First, the BOC (tert-butoxycarbonyl) group is introduced via nucleophilic substitution or amidation to protect the amine at position 4. The boronic acid at position 2 is often installed using palladium-catalyzed Miyaura borylation, where halogenated precursors (e.g., bromothiophene derivatives) react with bis(pinacolato)diboron under inert conditions . For the methoxycarbonyl group at position 5, esterification of a carboxylic acid precursor with methanol in the presence of a dehydrating agent (e.g., DCC/DMAP) is standard .

Basic: How should researchers purify and handle this compound to prevent decomposition?

Methodological Answer:

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Purification via column chromatography using neutral silica gel and eluents like ethyl acetate/hexane mixtures is recommended. Storage should be in anhydrous solvents (e.g., THF, DMF) at -20°C under nitrogen to minimize hydrolysis. Handling in gloveboxes or Schlenk lines ensures oxygen-free conditions, as boronic acids can oxidize .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the BOC group (δ ~1.3 ppm for tert-butyl protons) and methoxycarbonyl (δ ~3.8-4.0 ppm for OCH3). Thiophene protons appear at δ 6.5-7.5 ppm .

- 11B NMR : Verify boronic acid presence (δ 10-30 ppm for trigonal boron) and absence of boroxine byproducts .

- HRMS : Use ESI or MALDI-TOF to confirm molecular weight (expected [M+H]+: ~327.1 g/mol) .

Advanced: How can researchers optimize Suzuki-Miyaura coupling yields with this boronic acid?

Methodological Answer:

Key parameters:

- Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2 (1-5 mol%) for sterically hindered substrates.

- Base : K2CO3 or Cs2CO3 (2-3 eq.) in biphasic solvent systems (toluene/water) to stabilize the boronate intermediate .

- Temperature : 80-100°C for 12-24 hours. Monitor by TLC or LC-MS.

- Additives : LiCl (1 eq.) can enhance transmetallation efficiency. Post-reaction, purify via precipitation or dialysis to remove Pd residues .

Advanced: What are the stability challenges of this compound under aqueous or basic conditions?

Methodological Answer:

The boronic acid moiety undergoes hydrolysis to borinic acid (B(OH)2 → B(OH)3) in water, especially above pH 7. Stability studies via 11B NMR in D2O at varying pH (3-10) show optimal integrity at pH 5-6 . The BOC group is labile under strong acids (e.g., TFA) but stable in mild bases. For aqueous reactions, use buffered conditions (e.g., phosphate buffer, pH 6) and short reaction times (<2 hours) .

Advanced: How is this compound utilized in PROTACs or bioconjugation strategies?

Methodological Answer:

The boronic acid enables site-specific conjugation via Suzuki coupling to aryl halide-tagged biomolecules (e.g., antibodies, peptides). In PROTACs, it can link E3 ligase ligands to target proteins. For example:

React with a p-iodophenyl-PEG linker under Suzuki conditions.

Couple the product to a target-binding moiety (e.g., kinase inhibitor) via amide or click chemistry .

Control experiments (e.g., competitive inhibition with free boronic acid) validate specificity.

Advanced: How to analyze and mitigate byproducts in its synthesis?

Methodological Answer:

Common byproducts include:

- Boroxines : Formed via dehydration; suppress by using anhydrous solvents and molecular sieves.

- Deprotected amine : Detect via LC-MS (loss of BOC, m/z ~227.1). Mitigate by avoiding acidic conditions during workup.

- Ester hydrolysis : Methoxycarbonyl groups hydrolyze in strong bases; monitor pH during reactions.

Use preparative HPLC with C18 columns (ACN/water + 0.1% formic acid) for isolation .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.